Carbasalate calcium is a non-steroidal anti-inflammatory drug (NSAID) often employed in veterinary and scientific research. It acts as a prodrug, metabolizing into salicylic acid and gentisic acid within the body. [, ] This characteristic makes it particularly useful in studies investigating the effects of salicylic acid while mitigating the potential for gastrointestinal side effects associated with direct aspirin administration. [, , ]
Carbasalate calcium is synthesized from acetylsalicylic acid through a reaction involving urea and calcium carbonate. This compound is classified under the category of salicylates, which are widely used in the treatment of pain and inflammation. Its molecular formula is , indicating the presence of calcium in its structure, which contributes to its therapeutic effects.
The synthesis of carbasalate calcium involves several steps:
This method has been noted for its safety, cost-effectiveness, and high yield compared to previous synthesis methods.
The molecular structure of carbasalate calcium features a calcium ion coordinated with two molecules of acetylsalicylic acid. The key structural components include:
The detailed molecular structure can be represented as follows:
Carbasalate calcium undergoes several chemical reactions pertinent to its mechanism of action:
The mechanism by which carbasalate calcium exerts its therapeutic effects involves several key actions:
This multifaceted action makes carbasalate calcium effective in treating conditions associated with pain and inflammation while minimizing adverse effects.
Carbasalate calcium exhibits several important physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products.
Carbasalate calcium has various applications in medicine:
Research continues into optimizing its formulations and understanding its full potential in clinical settings .
The development of carbasalate calcium represents a strategic evolution in salicylate pharmacology that began with salicylic acid isolation from willow bark in the 19th century. Early salicylate therapies faced significant limitations: gastrointestinal irritation and chemical instability restricted their therapeutic utility. Acetylsalicylic acid (aspirin), first synthesized in 1897, offered improved anti-inflammatory effects but maintained substantial gastric toxicity profiles. This persistent challenge drove pharmaceutical innovation toward molecular modification strategies.
Carbasalate calcium emerged from systematic efforts to modify the aspirin molecule while preserving its therapeutic benefits. Researchers explored salt formations and complexation to address aspirin's instability in aqueous environments and its propensity to cause gastric mucosal damage. Calcium salt formulations showed particular promise due to calcium's buffering capacity and physiological compatibility. The integration of urea into the molecular structure represented a novel approach to enhance solubility and bioavailability – a significant advancement over earlier crystalline aspirin formulations that often demonstrated erratic absorption patterns [2] [3].
Carbasalate calcium (C₂₀H₂₄CaN₄O₁₀) is chemically characterized as a coordination complex where calcium ions form stable coordination bonds with two acetylsalicylate anions and one urea molecule. This chelation-based design delivers three critical pharmacological advantages:
Table 1: Molecular Comparison of Aspirin and Carbasalate Calcium
Property | Acetylsalicylic Acid | Carbasalate Calcium | |
---|---|---|---|
Molecular Weight | 180.16 g/mol | 512.51 g/mol | |
Primary Additive | None | Calcium/Urea chelation | |
Aqueous Solubility | Low (1g/300mL) | High (freely soluble) | |
Gastric Acid Neutralization | None | Equivalent to 60mg Ca²⁺/500mg | |
Stability in Solution | Poor (rapid hydrolysis) | Enhanced (chelation-protected) | [2] [3] [5] |
The chelation chemistry underpinning carbasalate calcium exemplifies purposeful drug design leveraging metal-ligand interactions. Calcium's divalent state enables simultaneous coordination with multiple oxygen donors from the acetylsalicylate carbonyl groups and urea's carbonyl oxygen. This creates a stable ring structure that persists through the acidic gastric environment but dissociates at neutral duodenal pH. Such pH-dependent release behavior targets drug activation beyond the region of highest gastric toxicity [4].
Carbasalate calcium underwent extensive clinical evaluation to establish its therapeutic niche beyond conventional aspirin. Regulatory approval in China (2001) acknowledged its distinct pharmacological profile and clinical advantages. Research demonstrated retention of aspirin's fundamental mechanisms – irreversible cyclooxygenase (COX) inhibition – while expanding potential applications:
Table 2: Therapeutic Evolution of Carbasalate Calcium
Development Phase | Key Advancement | Therapeutic Impact | |
---|---|---|---|
Molecular Design (1960s-70s) | Calcium-urea-acetylsalicylate chelation | Reduced gastric irritation; Improved stability | |
Metabolic Characterization (1980s-90s) | Confirmation of rapid conversion to ASA/SA | Established predictable pharmacokinetic profile | |
Clinical Specialization (2000s-present) | Cardiovascular and rheumatology applications | Positioned as alternative NSAID for sensitive patients | [1] [2] [6] |
The pharmacoevolution of carbasalate calcium demonstrates how molecular redesign of established therapeutics can address persistent limitations while creating distinctive clinical applications. Its development pathway exemplifies rational drug design bridging coordination chemistry and pharmacology [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7